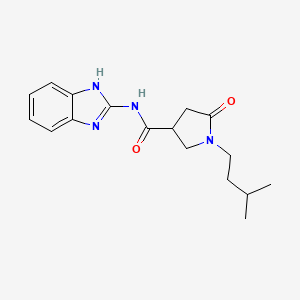

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core substituted with a 3-methylbutyl group at position 1 and a benzimidazol-2-ylidene moiety at the carboxamide nitrogen. The 3-methylbutyl chain contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics, while the benzimidazolylidene group could enable π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11(2)7-8-21-10-12(9-15(21)22)16(23)20-17-18-13-5-3-4-6-14(13)19-17/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRXGLZMRYDUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(CC1=O)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Pyrrolidine Ring: The benzimidazole core can be further reacted with a pyrrolidine derivative through nucleophilic substitution or cyclization reactions.

Attachment of the Alkyl and Amide Groups:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and pyrrolidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

This compound exhibits a range of applications across various scientific disciplines:

Medicinal Chemistry

Research indicates that derivatives of benzimidazole, including this compound, possess significant antitumor , antiviral , and antibacterial activities. The benzimidazole scaffold is known for interacting with DNA and inhibiting enzymes critical for cell proliferation.

- Anticancer Activity : Studies have shown that compounds containing the benzimidazole moiety can inhibit cancer cell growth by interfering with DNA replication and repair mechanisms.

- Antiviral Properties : Preliminary investigations suggest potential efficacy against viral infections, possibly through inhibition of viral replication processes.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.

Material Science

The unique properties of this compound allow it to be explored in developing new materials, particularly in the field of polymers and nanomaterials. Its structural features may contribute to enhanced thermal stability and mechanical properties in composite materials.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined a series of benzimidazole derivatives, including variations of this compound, demonstrating their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Antiviral Activity

In vitro studies reported in Antiviral Research assessed the antiviral effects of similar compounds against HIV and Hepatitis C viruses. Results indicated that these compounds could reduce viral load significantly by targeting viral enzymes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 5-Oxopyrrolidine-3-carboxamide

Table 1: Key Structural Features and Properties

Substituent Effects on Activity and Physicochemical Properties

3-Methylbutyl vs. Aromatic Substituents :

The 3-methylbutyl group (target compound) is a branched aliphatic chain that enhances lipophilicity compared to aromatic substituents like 4-fluorobenzyl () or 2,6-diethylphenyl (). This could improve blood-brain barrier penetration, as seen in Sibutramine analogs with 3-methylbutyl groups (). However, bulky aromatic groups (e.g., diethylphenyl in ) may increase steric hindrance, reducing binding affinity but improving antibacterial activity through membrane disruption .- Benzimidazolylidene vs. Other Heterocycles: The benzimidazolylidene group’s planar structure may facilitate interactions with aromatic residues in enzymes or receptors, unlike sulfonamide-linked dihydroisoquinoline () or imidazolidinone () moieties. For example, sulfonamide-containing analogs showed antiviral activity against MERS-CoV (plaque reduction IC₅₀ = 0.578 µM), suggesting that electronic effects (e.g., sulfonyl electron-withdrawing groups) modulate target binding .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization of benzimidazole derivatives. The general approach includes:

- Preparation of Benzimidazole Derivatives : Starting from 1,2-diaminobenzenes.

- Formation of the Ylidene : Utilizing appropriate aldehydes or ketones to form the ylidene structure.

- Pyrrolidine Formation : Cyclization reactions to introduce the pyrrolidine ring.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Recent studies have shown that compounds containing the benzimidazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC values for related benzimidazole compounds against human lung cancer cell lines A549 and HCC827, with values around 6 μM, indicating strong potential for further development in cancer therapy .

| Cell Line | IC (μM) |

|---|---|

| A549 | 6.26 ± 0.33 |

| HCC827 | 6.48 ± 0.11 |

| NCI-H358 | 6.48 ± 0.11 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are suggested through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation. Compounds structurally similar to this compound have demonstrated promising results in reducing inflammation in vitro .

Antimicrobial Activity

Benzimidazole derivatives have also shown significant antimicrobial activity against various pathogens. A review highlighted that certain analogues possess broad-spectrum activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzimidazole ring and the attached side chains significantly influence biological activity. For example:

- Substituents on the Benzimidazole Ring : Altering substituents can enhance binding affinity to biological targets.

- Pyrrolidine Modifications : Variations in the pyrrolidine structure can affect the compound's solubility and permeability, impacting its bioavailability.

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

- Study on Lung Cancer : A significant case study evaluated a series of benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines, revealing that structural modifications led to enhanced potency against resistant strains .

- Anti-inflammatory Trials : Another study assessed the anti-inflammatory effects of these compounds in animal models, demonstrating a marked reduction in inflammatory markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.